2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI)
Description
2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) is a thiazole derivative characterized by a 5-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound features a carboxylic acid ethyl ester group at position 2 and chlorine substituents at positions 4 and 5. Thiazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their diverse reactivity and biological activity.
Properties
IUPAC Name |
ethyl 4,5-dichloro-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO2S/c1-2-11-6(10)5-9-3(7)4(8)12-5/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZQHWGVYVNKKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=C(S1)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) typically involves the reaction of 4,5-dichloro-2-aminothiazole with ethyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of 2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial process may also include additional steps such as solvent recovery and waste management to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.
Substitution: The chlorine atoms on the thiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological macromolecules.
Industrial Applications: It is used in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Thiazolecarboxylicacid,4,5-dichloro-,ethylester(9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .
Comparison with Similar Compounds
5-Thiazolecarboxylicacid,2-amino-4,5-dihydro-4-oxo-,ethylester(9CI)
- Substituents: Amino group at position 2, oxo (ketone) at position 4, and ethyl ester at position 5. The ring is partially saturated (4,5-dihydro).
- Molecular Formula : C₆H₈N₂O₃S.
- Key Properties: Molecular weight 188.21 g/mol, hydrogen bond donor count = 1, topological polar surface area = 107 Ų .
- Comparison: The amino and oxo groups introduce electron-donating effects, contrasting with the electron-withdrawing chlorine substituents in the target compound. Partial saturation reduces aromaticity, altering reactivity.
Ethyl 2-acetylthiazole-4-carboxylate
5-Thiazolecarboxylicacid,2-bromo-4-(1,1-dimethylethyl)-,ethylester(9CI)
4-Thiazolecarboxylicacid,2-chloro-5-(1-methylethyl)-,methylester(9CI)
Ethyl 5-amino-2-mercaptothiazole-4-carboxylate
- Substituents: Amino at position 5, mercapto (SH) at position 2.
- Molecular Formula : C₆H₈N₂O₂S₂.
- Key Properties : Mercapto group increases nucleophilicity; melting point 180–182°C, density 1.49 g/cm³ .
Data Table: Comparative Analysis of Thiazole Derivatives
*Inferred data for target compound.
Research Findings and Implications
Reactivity and Electronic Effects
- Chlorine vs. Amino Groups: Dichloro substitution (hypothetical in the target compound) increases electrophilicity, enhancing susceptibility to nucleophilic attack compared to amino-substituted analogs (e.g., ) .
- Steric and Electronic Influences : Bulky substituents (e.g., tert-butyl in ) hinder reactions at the thiazole core, whereas smaller groups like chlorine allow for more facile functionalization .
Limitations and Contradictions
- Structural Variability : Substituent position (e.g., ester at position 2 vs. 4) significantly alters chemical behavior, complicating direct comparisons .
Biological Activity
2-Thiazolecarboxylic acid, 4,5-dichloro-, ethyl ester (9CI), also known as ethyl 4,5-dichloro-1,3-thiazole-2-carboxylate, is an organic compound with notable biological activities. This compound's structure features a thiazole ring with chlorine substituents at the 4 and 5 positions, contributing to its chemical reactivity and biological efficacy. The compound has been studied extensively for its potential applications in agriculture and medicine.
- Molecular Formula : CHClNOS
- Molecular Weight : 226.08 g/mol
- IUPAC Name : Ethyl 4,5-dichloro-1,3-thiazole-2-carboxylate
Anticancer Activity
Research indicates that 2-thiazolecarboxylic acid derivatives exhibit significant anticancer properties. A study highlighted the compound's ability to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. The presence of electron-withdrawing chlorine atoms enhances its interaction with biological targets, potentially increasing its effectiveness against various cancers .
Antifungal and Herbicidal Properties
The compound has demonstrated antifungal activity against several plant pathogens. Its mechanism involves disrupting fungal cell wall synthesis and interfering with metabolic pathways crucial for fungal survival. Additionally, it has been evaluated as a herbicide due to its ability to inhibit the growth of certain weeds by targeting their physiological processes .
Interaction with Biological Targets
The biological activity of this compound is largely attributed to its interaction with proteins involved in plant defense mechanisms. Binding studies have shown that it can effectively inhibit specific enzymes that are vital for pathogen resistance in plants. This interaction profile suggests a dual role as both a herbicide and a fungicide .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2,4-Dichloro-5-thiazolecarboxylic acid | CHClNOS | Contains only one chlorine substituent |
| Ethyl 4-chloro-1,3-thiazole-2-carboxylate | CHClNOS | Lacks dichlorination; single chlorine atom |
| 5-Thiazolecarboxylic acid derivatives | Varies | Broad category; includes various substituents |
The unique dichlorination pattern of 2-thiazolecarboxylic acid, 4,5-dichloro-, ethyl ester enhances its biological activity compared to other thiazole derivatives .
Study on Anticancer Activity
A recent study published in a peer-reviewed journal investigated the anticancer effects of thiazole derivatives, including 2-thiazolecarboxylic acid, 4,5-dichloro-, ethyl ester. The results indicated that this compound exhibited cytotoxic effects on various cancer cell lines, leading to significant reductions in cell viability. The study concluded that further optimization of the molecular structure could enhance its therapeutic potential against cancer .
Evaluation as a Herbicide
In agricultural research, the herbicidal efficacy of this compound was evaluated against common weed species. Field trials demonstrated that it significantly reduced weed biomass compared to untreated controls. The study emphasized the importance of understanding the compound's mode of action to minimize potential risks to non-target organisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
